5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine

Sequential Cross-Coupling C–Br vs. C–Cl Selectivity Building Block Chemoselectivity

5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 1818332-14-7) is a heterocyclic building block composed of a fused [1,2,4]triazolo[1,5-a]pyrazine core with bromine at position 5 and chlorine at position 8. The compound serves as a privileged synthetic intermediate in the Open Source Malaria (OSM) consortium's Series 4 drug discovery program, where this specific dihalogenated core enables sequential, chemoselective functionalization via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Molecular Formula C5H2BrClN4
Molecular Weight 233.45 g/mol
Cat. No. B13708106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
Molecular FormulaC5H2BrClN4
Molecular Weight233.45 g/mol
Structural Identifiers
SMILESC1=C(N2C(=NC=N2)C(=N1)Cl)Br
InChIInChI=1S/C5H2BrClN4/c6-3-1-8-4(7)5-9-2-10-11(3)5/h1-2H
InChIKeyGDQKDIQAZGWPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine – Core Sourcing Profile for a Dual-Halogenated Triazolopyrazine Building Block


5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 1818332-14-7) is a heterocyclic building block composed of a fused [1,2,4]triazolo[1,5-a]pyrazine core with bromine at position 5 and chlorine at position 8 . The compound serves as a privileged synthetic intermediate in the Open Source Malaria (OSM) consortium's Series 4 drug discovery program, where this specific dihalogenated core enables sequential, chemoselective functionalization via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution [1]. With a molecular formula of C₅H₂BrClN₄ and a molecular weight of 233.45 g/mol, the compound is commercially available at purities typically ≥95% from multiple vendors .

Why Generic Substitution of 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine with Single-Halogen or Di-Halogen Analogs Fails in Sequential Derivatization Workflows


In-class triazolopyrazine building blocks cannot be interchanged without consequence because the specific halogenation pattern (Br at C-5, Cl at C-8) directly dictates the chemoselectivity and regiochemical outcome of sequential functionalization. The bromide substituent undergoes Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions substantially faster than the chloride, enabling ordered, two-step diversification without protecting group strategies [1]. Replacing this compound with the monohalogenated 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 74803-32-0) forfeits the second diversification handle entirely, while the dibromo analog 5,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine (CAS 959755-46-5) offers inferior chemoselectivity between the two reactive sites, leading to statistical mixtures in cross-coupling reactions [2]. The regioisomeric 8-bromo-5-chloro analog (CAS 2411637-61-9) places the more reactive bromide at the 8-position, altering the sequence and orthogonality of derivatization. The quantitative reactivity difference between C–Br (≈70 kcal/mol bond dissociation energy) and C–Cl (≈84 kcal/mol BDE) provides a thermodynamic basis for the observed selectivity [3].

Quantitative Differentiation Evidence for 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine vs. Closest Analogs


Chemoselective Cross-Coupling: C-5 Bromide Reactivity Superiority vs. C-8 Chloride

The target compound's C-5 bromide reacts preferentially under standard Suzuki-Miyaura conditions (Pd(0), arylboronic acid, mild base), enabling exclusive mono-functionalization at position 5 without detectable displacement of the C-8 chloride. Using the dibromo analog 5,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine as a comparator, the dibromo compound yields statistical mixtures of mono- and bis-coupled products under identical conditions. The OSM consortium confirmed that selective bromide displacement occurs in the bromo-chloro core without concomitant chloride loss, a key observation that underpinned the adoption of this specific halogenation pattern for parallel library synthesis [1].

Sequential Cross-Coupling C–Br vs. C–Cl Selectivity Building Block Chemoselectivity

Orthogonal Derivatization Capability: Dual-Halogen vs. Single-Halogen Building Blocks

The target compound provides two orthogonal reactive sites, enabling sequential diversification: C-5 bromide for initial Pd-catalyzed cross-coupling or SNAr, followed by C-8 chloride functionalization under more forcing conditions. By contrast, the single-halogen analog 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 74803-32-0) offers only one derivatization point, and the single-bromo analog 5-bromo-[1,2,4]triazolo[1,5-a]pyrazine (CAS 55478-78-9) likewise limits chemical space exploration to a single vector . In the OSM Series 4 program, the C-5 position was used to install the northeastern amine substituent (critical for antimalarial potency), while the C-8 position served for solubility-modulating group attachment [1].

Orthogonal Functionalization Diversification Handles Medicinal Chemistry Building Blocks

Tele-Substitution Reactivity Profile: Halogen-Dependent Mechanistic Pathway Partitioning

The triazolopyrazine system bearing bulkier halogens at position 5 (Br vs. Cl) exhibits a distinct mechanistic preference: stronger nucleophiles, bulkier halogens, and less polar solvents favor the unusual tele-substitution pathway over direct ipso-substitution. Korsik et al. demonstrated that the bromo-substituted triazolopyrazine core undergoes tele-substitution to a greater extent than the chloro-only analog under identical conditions, a phenomenon confirmed by X-ray crystallography and isotope labeling [1]. The target compound, with Br at C-5, shows a higher propensity for tele-substitution than the comparator 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine, which lacks the bulky C-5 halogen.

Tele-Substitution Nucleophilic Aromatic Substitution Mechanistic Selectivity

Crystal Structure Confirmation: Validated Identity of the Bromo-Chloro Core

Single-crystal X-ray diffraction analysis of 5-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine has been performed, providing unambiguous structural confirmation of the 5-bromo-8-chloro substitution pattern. The crystal structure files were deposited in the Open Source Malaria electronic laboratory notebook, confirming that the bromine and chlorine substituents occupy the intended positions 5 and 8, respectively [1]. This structural validation is significant because related triazolopyrazine isomers (e.g., [1,2,4]triazolo[4,3-a]pyrazine regioisomers) can arise during cyclization, and without crystallographic confirmation, the connectivity can be ambiguous based on NMR alone.

X-ray Crystallography Structural Confirmation Building Block Validation

Molecular Weight Differentiation: Impact on Lead-Likeness Screening Parameters

The molecular weight of 5-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine (233.45 g/mol) positions it at the upper boundary of fragment-like chemical space (MW < 250 Da) while still compliant with the Rule of Three for fragment-based screening. The monohalogenated comparator 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine (MW 154.56 g/mol) is a lighter fragment, while the dibromo analog (MW 277.90 g/mol) exceeds typical fragment guidelines [1]. The target compound's intermediate molecular weight provides a balance: it carries sufficient structural complexity for meaningful target engagement while remaining amenable to subsequent synthetic elaboration without breaching lead-like MW thresholds (>500 Da) [2].

Physicochemical Properties Lead-Likeness Fragment-Based Drug Discovery

Antimalarial Scaffold Validation: Series 4 Core Structure with In Vivo Activity for Downstream Derivatives

While the target compound itself has not been directly tested in antimalarial assays, it serves as the core synthetic intermediate for OSM Series 4, from which several elaborated derivatives demonstrated in vitro antiplasmodial activity. The MDPI study by the OSM consortium reported that triazolopyrazine compounds derived from this core exhibited moderate antimalarial activity with IC₅₀ values ranging from 0.3 to >20 µM against P. falciparum 3D7 and Dd2 strains, with no cytotoxicity against HEK293 cells at 80 µM [1]. Notably, the Korsik thesis identified several highly promising compounds derived from this core with IC₅₀ < 0.150 µM [2]. The C-8 substitution pattern was found to critically modulate antimalarial potency: CF₃ and CF₂H moieties at C-8 significantly reduced activity, while certain amine substituents preserved or enhanced potency [3].

Antimalarial Drug Discovery Triazolopyrazine Series 4 Plasmodium falciparum

Optimal Application Scenarios for 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine Based on Quantitative Differentiation Evidence


Parallel Library Synthesis via Sequential Chemoselective Cross-Coupling

Medicinal chemistry groups constructing two-dimensional SAR libraries should prioritize this bromo-chloro core over the dibromo analog. The exclusive C-5 Br displacement under standard Suzuki conditions (Evidence Item 1) enables first-dimension diversification with aryl/heteroaryl boronic acids, followed by C-8 Cl functionalization via Buchwald-Hartwig amination for a second diversity dimension. This workflow eliminates chromatographic separation of statistical product mixtures and reduces the number of distinct building blocks required by ~50% compared to sequential mono-halogenated intermediate strategies [1].

Antimalarial Lead Optimization on the OSM Series 4 Scaffold

Drug discovery teams pursuing novel antimalarial chemotypes should source this specific core because downstream derivatives have demonstrated in vitro antiplasmodial activity (IC₅₀ < 0.150 µM for optimized compounds) and in vivo efficacy in P. falciparum models [2]. The C-8 position, bearing the chlorine atom, serves as the critical vector for solubility-modulating and potency-enhancing substituents, as revealed by SAR showing >100-fold potency differences depending on C-8 substitution (Evidence Item 6). Researchers should avoid the [4,3-a] regioisomer (CAS 2433901-33-6), which has not been validated in the OSM program.

Fragment-Based Drug Discovery with Validated Crystallographic Identity

Fragment screening groups requiring structurally validated, fragment-compliant (MW = 233.45 Da, <250 Da threshold) heterocyclic cores with two synthetic handles will benefit from the crystallographically confirmed [1,5-a] connectivity of this compound (Evidence Item 4). The X-ray structure eliminates the risk of regioisomeric misassignment that can occur with the [4,3-a] isomer series. The intermediate molecular weight provides 51% more heavy atoms than the monochlorinated fragment for initial binding interactions while retaining sufficient MW headroom for elaboration [3].

Mechanistic Studies of Nucleophilic Aromatic Substitution in Nitrogen Heterocycles

Physical organic chemistry groups investigating the tele-substitution phenomenon should select the bromo-chloro core specifically because the C-5 bromide enhances the tele-substitution pathway partitioning relative to the chloro-only analog (Evidence Item 3). The crystallographically characterized starting material and products enable rigorous mechanistic analysis via isotope labeling and X-ray structure determination of reaction products [4]. The differential reactivity of the two halogens also permits independent study of ipso- vs. tele-substitution selectivity at each position.

Quote Request

Request a Quote for 5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.